molecular formula C7H9AsO3 B13740873 2-Methylbenzenearsonic acid CAS No. 3969-57-1

2-Methylbenzenearsonic acid

Cat. No.: B13740873
CAS No.: 3969-57-1
M. Wt: 216.07 g/mol
InChI Key: DPJPCCXYYXKLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzenearsonic acid is an organoarsenic compound that falls within the class of benzenearsonic acids, characterized by an arsenic atom bonded directly to a benzene ring. These compounds are of significant research interest in the field of chemical synthesis, serving as valuable precursors or intermediates for developing more complex organoarsenic molecules . The primary research applications for this class of compounds include investigations into arsenic metabolism in biological systems, studies on the environmental fate of organoarsenicals, and exploration of their potential interactions with cellular proteins . The toxicity of arsenic compounds is often mediated by their ability to bind to sulfhydryl groups in proteins, which can alter protein function and lead to oxidative stress . As with all organoarsenic compounds, proper handling procedures are essential. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3969-57-1

Molecular Formula

C7H9AsO3

Molecular Weight

216.07 g/mol

IUPAC Name

(2-methylphenyl)arsonic acid

InChI

InChI=1S/C7H9AsO3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3,(H2,9,10,11)

InChI Key

DPJPCCXYYXKLSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Chlorination of m-Xylene to 2-Chloro-m-xylene

  • Starting Material: m-Xylene (1,3-dimethylbenzene)
  • Reagents: Chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride, aluminum trichloride, antimony trichloride, or titanium tetrachloride.
  • Conditions: Reaction temperature around 60 °C.
  • Outcome: Formation of 2-chloro-m-xylene through electrophilic aromatic substitution.

This step introduces a chlorine atom ortho to one of the methyl groups, facilitating further functionalization.

Oxidation of 2-Chloro-m-xylene to 3-Methyl-2-chlorobenzoic Acid

  • Solvent: Acetic acid.
  • Catalysts: Sodium acetate, cobalt salts, manganese salts, or combinations thereof.
  • Oxidants: Oxygen, oxygen-containing air, nitric acid, potassium permanganate, or peroxides (commonly hydrogen peroxide).
  • Conditions: Heating to 80-100 °C with slow dropwise addition of oxidant over 2 hours.
  • Process: The methyl group adjacent to the chlorine substituent is oxidized to a carboxylic acid group.

Ammoniation of 3-Methyl-2-chlorobenzoic Acid to this compound

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, dimethylacetamide, or acetonitrile.
  • Catalysts: Copper-based catalysts such as cuprous chloride, copper oxide, or copper complexes.
  • Alkaline Agent: Sodium carbonate or similar bases.
  • Ammonia Source: Ammonia gas, ammonium salts, or aqueous ammonia.
  • Conditions: Heating to 120-150 °C, with reaction times ranging from 3 to 6 hours.
  • Outcome: Substitution of the chlorine atom by an amino group, yielding this compound.

Detailed Research Findings and Examples

Several experimental examples demonstrate the effectiveness of the above method, highlighting yields, reaction conditions, and catalyst loadings.

Step Reagents and Conditions Catalyst (wt%) Temperature (°C) Reaction Time Yield (%)
Chlorination m-Xylene + Cl2 + FeCl3 ~0.5-1% FeCl3 60 - -
Oxidation 2-Chloro-m-xylene + H2O2 (30%) + Acetic acid + NaOAc 0.5-1% NaOAc 90 2 hours (dropwise) 90-95
Ammoniation 3-Methyl-2-chlorobenzoic acid + NH3 gas + DMSO + CuCl + Na2CO3 0.1-0.5% CuCl, 0.3-1% Na2CO3 130-150 3-6 hours 88-93

Example 1

  • Chlorination of m-xylene with ferric trichloride at 60 °C to produce 2-chloro-m-xylene.
  • Oxidation of 200 g 2-chloro-m-xylene in 160 g acetic acid with 2 g sodium acetate catalyst and 200 g 30% hydrogen peroxide at 90 °C for 2 hours.
  • Ammoniation of 200 g 3-methyl-2-chlorobenzoic acid in 150 g dimethyl sulfoxide with 0.5 g cuprous chloride and 1.5 g sodium carbonate, ammonia gas introduced at 130 °C, reaction held at 150 °C for 4 hours.
  • Yield of 3-methyl-2-aminobenzoic acid: 90.3%.

Example 2

  • Similar to Example 1, but with slight variations in catalyst amounts and reaction times.
  • Yield improved to 93.1% with 1 g cuprous chloride and 2 g sodium carbonate, 5 hours ammoniation.

Example 3 and 4

  • Variations in catalyst type (aluminum trichloride, cobalt chloride) and oxidant (dilute nitric acid) were tested.
  • Yields ranged from 88.6% to 90.1%, confirming robustness of the method.

Advantages of the Method

Summary Table of Preparation Steps

Stage Reaction Type Raw Materials Catalysts Solvents Temperature Yield Range
1. Chlorination Electrophilic substitution m-Xylene, Chlorine FeCl3, AlCl3, etc. None or inert solvent 60 °C Not specified
2. Oxidation Methyl group oxidation 2-Chloro-m-xylene, Oxidant NaOAc, Co salts Acetic acid 80-100 °C 90-95%
3. Ammoniation Nucleophilic substitution 3-Methyl-2-chlorobenzoic acid, NH3 CuCl, Na2CO3 DMSO, DMF, Acetonitrile 120-150 °C 88-93%

Chemical Reactions Analysis

Hydrolysis and Stability

Arsonic acids generally exhibit moderate stability under physiological conditions but can undergo hydrolysis in extreme pH environments. For example:

  • Acidic conditions : Potential breakdown into simpler arsenic species (e.g., arsenic trioxide).

  • Basic conditions : Conversion to arsenate salts (e.g., sodium arsenate).

This behavior aligns with phenylarsonic acid analogs, which show limited metabolism in biological systems .

Reactivity with Electrophiles

The methylbenzene ring in 2-Methylbenzenearsonic acid may participate in electrophilic substitution reactions, though its reactivity is likely suppressed due to the electron-withdrawing -AsO₃H₂ group. Analogous to benzoic acid derivatives, the methyl group could direct incoming electrophiles to specific positions (e.g., para or meta), but the arsenic group’s strong electron-withdrawing effect would dominate, favoring meta substitution .

Toxicity and Biological Interactions

While not a direct chemical reaction, the compound’s acute toxicity (e.g., oral LD₅₀ in mice: 270 µg/kg for phenylarsonic acid ) suggests rapid systemic effects, potentially involving interactions with biological macromolecules (e.g., proteins, enzymes).

Environmental Fate

Organoarsenic compounds like this compound are generally environmentally persistent , with limited biodegradation due to their stability . This property may influence their reactivity in natural systems, where they could undergo slow hydrolysis or microbial transformations under specific conditions.

Comparison of Key Reaction Pathways

Reaction TypeMechanism/ConditionsExpected ProductsRelevance to this compound
Alkylation Reaction with alkyl halides (e.g., CH₃I)Alkylated arsenic compoundsPlausible analog to methylarsonic acid
Hydrolysis Extreme pH (acidic/basic)Arsenic oxides or saltsLikely under harsh conditions
Electrophilic Substitution Electrophiles (e.g., NO₂⁺)Meta-substituted derivativesPossible, but suppressed by -AsO₃H₂

Scientific Research Applications

(2-Methylphenyl)arsonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methylphenyl)arsonic acid involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known that arsonic acids can interfere with cellular processes by binding to thiol groups in proteins .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenearsonic Acid Derivatives

Compound Name Substituent(s) Molecular Formula CAS Number Key Functional Features
2-Methylbenzenearsonic acid –CH₃ (ortho), –AsO₃H₂ C₇H₇AsO₃ N/A Methyl enhances hydrophobicity; arsenic acid enables salt formation
2-Aminobenzenearsonic acid –NH₂ (ortho), –AsO₃H₂ C₆H₆AsNO₃ 2045-00-3 Amino group increases reactivity in coordination chemistry
2-Carboxyphenylarsenic acid –COOH (ortho), –AsO₃H₂ C₇H₅AsO₅ N/A Carboxylic acid enables chelation and complexation
2-(2-Hydroxy-3,6-disulfo-1-naphthylazo)-benzenearsonic acid –AsO₃H₂, azo, sulfonate groups C₁₆H₁₁AsN₂O₈S₂ N/A Multifunctional for spectrophotometric analysis

Physicochemical Properties

Table 2: Solubility and Stability

Compound Name Solubility in Water Solubility in Organic Solvents Stability Notes
This compound Moderate Soluble in ethanol, glacial acetic acid Stable under acidic conditions
2-Aminobenzenearsonic acid High Soluble in methanol, DMSO Prone to oxidation; forms metal complexes
2-Carboxyphenylarsenic acid High Soluble in acetone, ethyl acetate Forms calcium and silver salts

Toxicity and Environmental Impact

For example, methylarsonic acid (simpler analog) is a known environmental pollutant with bioaccumulation risks . The amino and carboxy derivatives show lower acute toxicity but may degrade into inorganic arsenic species under environmental conditions .

Biological Activity

2-Methylbenzenearsonic acid (MBA) is an organoarsenic compound with a chemical formula of C7_7H9_9AsO, known for its diverse biological activities. This compound has garnered attention due to its potential applications in agriculture, medicine, and environmental science. The following sections will explore the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

  • Molecular Formula : C7_7H9_9AsO
  • Molecular Weight : 216.07 g/mol
  • Structure : The compound consists of a methyl group attached to a benzene ring that is substituted with an arsenic-containing functional group.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that organoarsenic compounds can disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

OrganismZone of Inhibition (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Salmonella typhimurium14

Antifungal Activity

Studies have shown that MBA also possesses antifungal properties. It has been tested against common fungal pathogens, demonstrating efficacy in inhibiting their growth.

Table 2: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm)Reference
Candida albicans12
Aspergillus niger16

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Study: Anticancer Activity

In a study examining the effects of MBA on prostate cancer cells, researchers found that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the activation of p53 pathways, which are crucial for regulating the cell cycle and preventing tumor growth.

  • Cell Line Tested : PC3 (prostate cancer)
  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via p53 activation

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : MBA may inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells.
  • Apoptosis Induction : In cancer cells, it activates pathways that lead to programmed cell death.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3 ppm). 75^75As NMR can confirm arsenic coordination .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects the molecular ion [M–H]^- at m/z 216.1 .
  • HPLC : Reverse-phase C18 columns (mobile phase: 0.1% formic acid/acetonitrile) quantify impurities at sub-1% levels .

How can researchers resolve contradictions in reported toxicity data for this compound?

Advanced
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo). Methodological strategies include:

  • Dose-response standardization : Use OECD guidelines for acute toxicity (LD50_{50}) and subchronic exposure (28-day assays) .
  • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like solvent choice (e.g., DMSO vs. saline) .
  • Mechanistic validation : Combine transcriptomics (RNA-seq) and arsenic speciation analysis to differentiate direct toxicity from metabolic byproducts .

What strategies optimize the solubility of this compound for biological assays?

Q. Advanced

  • Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) for in vitro studies; confirm stability via UV-Vis spectroscopy over 24 hours .
  • pH adjustment : Dissolve in 0.1 M NaOH (pH 12) for stock solutions, then neutralize to physiological pH .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) enhance aqueous solubility while reducing arsenic leaching .

What safety protocols are essential when handling arsenical compounds in laboratory settings?

Q. Basic

  • Containment : Use fume hoods for synthesis/purification and double-glove systems (nitrile over latex) .
  • Waste disposal : Neutralize arsenic waste with 10% FeCl3_3 to precipitate insoluble arsenates before disposal .
  • Exposure monitoring : Regular urinary arsenic testing for researchers, with thresholds <50 µg/L (OSHA guidelines) .

How can computational modeling predict the environmental fate of this compound?

Q. Advanced

  • QSPR models : Predict biodegradation half-lives using descriptors like logP (2.1) and molecular polarizability .
  • Molecular dynamics : Simulate soil adsorption coefficients (Koc_{oc}) with clay mineral surfaces (e.g., montmorillonite) .
  • Limitations : Validate predictions against experimental LC-MS/MS data from soil leachate studies .

What are the best practices for documenting experimental procedures to ensure reproducibility?

Q. Basic

  • Detailed protocols : Include reaction stoichiometry, temperature gradients (±1°C), and solvent purity grades in supplementary materials .
  • Data transparency : Share raw NMR/HPLC files in repositories like Zenodo with DOI links .
  • Negative results : Report failed synthesis attempts (e.g., low yields from improper catalyst ratios) to guide troubleshooting .

What interdisciplinary approaches are recommended for studying metabolic pathways of arsenical compounds?

Q. Advanced

  • Isotope tracing : Use 73^{73}As-labeled compounds with gamma spectroscopy to track metabolic incorporation .
  • Metabolomics : LC-HRMS paired with pathway analysis tools (e.g., MetaboAnalyst) identifies methylated arsenic metabolites .
  • Cross-disciplinary collaboration : Integrate toxicology data with microbiological assays (e.g., gut microbiota metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.